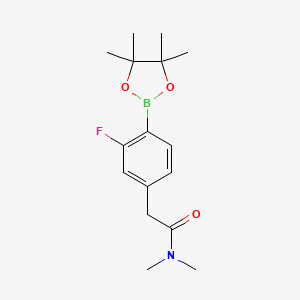

2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylacetamide

Beschreibung

This compound features a boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to a fluorinated phenyl ring, coupled with an N,N-dimethylacetamide moiety. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing biaryl systems . The fluorine substituent at the 3-position and the dimethylated acetamide group influence electronic properties, lipophilicity, and metabolic stability, making it a versatile intermediate in drug discovery.

Eigenschaften

Molekularformel |

C16H23BFNO3 |

|---|---|

Molekulargewicht |

307.2 g/mol |

IUPAC-Name |

2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylacetamide |

InChI |

InChI=1S/C16H23BFNO3/c1-15(2)16(3,4)22-17(21-15)12-8-7-11(9-13(12)18)10-14(20)19(5)6/h7-9H,10H2,1-6H3 |

InChI-Schlüssel |

URBPHCWJQUCUAJ-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CC(=O)N(C)C)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylacetamide generally involves the following key steps:

- Starting from a halogenated fluorobenzene derivative , typically a bromo- or iodo-substituted fluorophenyl compound.

- Introduction of the boronate ester group via palladium-catalyzed borylation using bis(pinacolato)diboron (B2pin2).

- Installation or presence of the N,N-dimethylacetamide group , either by direct substitution or through acylation of an appropriate amine precursor.

- Purification by flash chromatography or recrystallization to isolate the target compound in high purity.

Palladium-Catalyzed Borylation

The most widely reported and efficient method for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group onto the fluorophenyl ring is the palladium-catalyzed borylation of aryl halides. This method is well-documented in literature and involves the use of bis(pinacolato)diboron as the boron source, with potassium acetate as the base and Pd(dppf)Cl2 or Pd(dppf)Cl2·CH2Cl2 as the catalyst.

Typical reaction conditions include:

- Solvents: N,N-dimethylformamide (DMF), 1,4-dioxane, or mixtures thereof.

- Temperature: 80–110 °C.

- Reaction time: 12–18 hours or until completion.

- Inert atmosphere: Argon or nitrogen to prevent catalyst degradation.

| Parameter | Details |

|---|---|

| Starting material | 5-Bromo-2-fluorobenzonitrile (or analogous fluorobromoarene) |

| Boron source | Bis(pinacolato)diboron (B2pin2) |

| Catalyst | Pd(dppf)Cl2 (5 mol%) |

| Base | Potassium acetate (3 equiv) |

| Solvent | Dry, degassed DMF or 1,4-dioxane |

| Temperature | 80–110 °C |

| Time | 12–18 hours |

| Atmosphere | Argon or nitrogen |

| Yield | 72–81% |

This method yields the corresponding aryl boronate ester with good to excellent yields and high purity after chromatographic purification.

Incorporation of the N,N-Dimethylacetamide Group

The N,N-dimethylacetamide moiety can be introduced by acylation of an amine precursor or by using appropriately functionalized starting materials. In some synthetic routes, the dimethylacetamide group is already present on the aryl halide precursor before borylation.

One approach involves:

- Starting from a 3-fluoro-4-bromo-N,N-dimethylacetamide-substituted benzene .

- Subjecting this intermediate to the palladium-catalyzed borylation conditions described above to install the boronate ester.

Alternatively, the amide functionality can be introduced post-borylation by coupling reactions or amidation using activated acyl derivatives.

Alternative Methods and Catalytic Systems

Other catalytic systems and reaction conditions have been explored to optimize yields and reaction times, including:

- Microwave-assisted borylation to reduce reaction time to minutes or a few hours.

- Use of Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands.

- Variation of bases such as potassium carbonate or sodium carbonate.

- Solvent mixtures including water for improved catalyst turnover.

However, these methods often require careful optimization and may yield lower isolated yields depending on substrate sensitivity.

Data Tables Summarizing Preparation Conditions and Yields

| Entry | Starting Material | Catalyst & Ligand | Base | Solvent(s) | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | 5-Bromo-2-fluorobenzonitrile | Pd(dppf)Cl2 (0.1 eq) | KOAc (3 eq) | 1,4-Dioxane + DMF | 100 | Overnight | 81 | Sealed tube, inert atmosphere |

| 2 | 5-Bromo-2-fluorobenzonitrile | Pd(dppf)Cl2 (0.05 eq) | KOAc (3 eq) | DMF | 80 | 18 h | 72 | Degassed solvents |

| 3 | 3-Fluoro-4-bromo-N,N-dimethylacetamide benzene | Pd(dppf)Cl2 or Pd(PPh3)4 | K2CO3 or KOAc | 1,4-Dioxane + water | 100-120 | 0.5–2.5 h | 2.9–38 | Microwave irradiation in some cases |

| 4 | 3-Fluoro-4-bromo-N,N-dimethylacetamide benzene | Pd(PPh3)4 | Na2CO3 | 1,4-Dioxane + water | 120 | 20 min | Moderate | Microwave-assisted |

Note: Yields vary depending on substrate purity, catalyst loading, and reaction scale.

Purification and Characterization

After completion of the borylation reaction, the crude mixture is typically:

- Filtered through Celite or silica gel to remove catalyst residues.

- Concentrated under reduced pressure.

- Purified by flash column chromatography on silica gel, eluting with mixtures of ethyl acetate and hexanes (0–20% EtOAc in hexanes gradient).

- Characterized by NMR (1H, 13C), LC-MS, and HRMS to confirm structure and purity.

Typical NMR data for the boronate ester moiety include characteristic signals for the tetramethyl groups of the dioxaborolane ring (~1.2 ppm singlet in 1H NMR) and aromatic fluorine coupling patterns.

Research Discoveries and Perspectives

- The copper-mediated and palladium-catalyzed borylation methods have been extensively optimized for aryl halides bearing fluorine substituents, which can affect oxidative addition rates and catalyst activity.

- The use of N,N-dimethylacetamide as a solvent or co-solvent can enhance catalyst solubility and reaction rate but also acts as a functional group in the target molecule.

- Microwave-assisted borylation reduces reaction time significantly but requires specialized equipment and careful temperature control.

- The boronate ester functionality in this compound serves as a versatile synthetic handle for subsequent Suzuki-Miyaura cross-couplings, enabling the synthesis of diverse fluorinated biaryl amides with potential pharmaceutical relevance.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylacetamide undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The fluorinated aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester group can yield boronic acids, while substitution reactions can introduce different functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylacetamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Biology: The compound’s unique structure makes it useful in the study of biological systems, including enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism by which 2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylacetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boronic ester group can form reversible covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. The fluorinated aromatic ring enhances the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogues:

Key Observations:

- Fluorine Position : The 3-fluoro substitution (target compound) vs. 4-fluoro (CAS 1150271-55-8) alters electronic effects on the boronate ester, influencing reactivity in cross-coupling reactions .

- Bulkier Groups : The 2-methylpropanamide substituent (CAS 2246875-71-6) increases molecular weight and steric hindrance, which may affect binding in biological systems or reaction kinetics .

Biologische Aktivität

The compound 2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylacetamide is a novel chemical entity that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structure incorporates a fluorinated phenyl group and a dioxaborolane moiety, which potentially enhances its biological activity. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 289.15 g/mol. The structure includes a dioxaborolane ring that is known for its role in enhancing the stability and bioavailability of drug candidates.

Biological Activity Overview

Research indicates that compounds containing dioxaborolane groups exhibit various biological activities, particularly in pharmaceutical development . The incorporation of fluorine in the phenyl ring often enhances metabolic stability and bioactivity.

The biological activity of 2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylacetamide may involve several mechanisms:

- Kinase Inhibition : Similar compounds have been shown to inhibit various kinases involved in cancer progression. For instance, the compound may act as an allosteric inhibitor or a competitive inhibitor at ATP-binding sites.

- Targeted Therapy : The structure suggests potential use in targeted therapies for conditions like cancer due to its ability to interact with specific biological targets.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against resistant strains of bacteria.

Table 1: Summary of Biological Activities

Case Study: Kinase Inhibition

A study published in PubMed Central highlighted the effectiveness of similar compounds as kinase inhibitors. The compound demonstrated sub-micromolar IC50 values against specific targets such as EGFR (Epidermal Growth Factor Receptor), indicating potential for therapeutic application in oncology .

Case Study: Antimicrobial Properties

Research conducted on related compounds showed promising results against multidrug-resistant strains, with minimal inhibitory concentrations (MIC) ranging from 0.5 to 1.0 μg/mL for certain pathogens . This suggests that the compound could be developed further for treating resistant infections.

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary assessments indicate favorable absorption and distribution characteristics due to the presence of the dioxaborolane moiety.

Q & A

Q. Q: What are the standard synthetic routes for preparing 2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylacetamide?

A: The synthesis typically involves Suzuki-Miyaura coupling or sequential functionalization of the phenyl ring. Key steps include:

- Borylation : Introducing the dioxaborolane group via palladium-catalyzed cross-coupling under inert atmosphere (N₂/Ar) .

- Acetamide Formation : Reacting the intermediate with dimethylamine in the presence of a coupling agent (e.g., HATU or DCC) in solvents like DMF or THF .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Key Conditions Table :

| Step | Solvent | Catalyst | Temperature | Yield |

|---|---|---|---|---|

| Borylation | THF | Pd(dppf)Cl₂ | 80°C | 60-75% |

| Acetamide Formation | DMF | HATU | RT | 70-85% |

Advanced: Optimizing Reaction Yields

Q. Q: How can researchers address low yields in the borylation step?

A: Common issues include oxygen sensitivity or ligand inefficiency. Mitigation strategies:

- Oxygen-Free Conditions : Rigorous degassing of solvents and use of Schlenk techniques .

- Ligand Screening : Test bidentate ligands (e.g., XPhos) to stabilize Pd intermediates .

- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 12 hrs) while maintaining yields .

Monitor reaction progress via TLC (Rf = 0.3 in hexane/EtOAc 3:1) or HPLC (C18 column, acetonitrile/water) .

Basic Characterization Techniques

Q. Q: Which analytical methods are essential for confirming the compound’s structure?

A:

- NMR Spectroscopy :

- ¹H NMR : Confirm aromatic protons (δ 6.8-7.5 ppm) and dimethylacetamide (δ 2.9-3.1 ppm) .

- ¹³C NMR : Identify carbonyl (δ 170-175 ppm) and boron-adjacent carbons (δ 25-30 ppm) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected m/z ~360) .

- FT-IR : B-O stretch (~1360 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Advanced: Resolving Spectral Contradictions

Q. Q: How to interpret discrepancies between experimental and theoretical NMR data?

A:

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ shifts; DMSO may cause downfield shifts for NH groups .

- Dynamic Effects : Rotameric splitting in acetamide protons (δ 2.9-3.1 ppm) due to restricted rotation .

- DFT Calculations : Use Gaussian or ORCA to model expected shifts and assign ambiguous peaks .

Stability and Storage

Q. Q: What are the optimal storage conditions to prevent degradation?

A:

- Light Sensitivity : Store in amber vials at 2–8°C .

- Moisture Sensitivity : Keep under argon in sealed containers with desiccants (e.g., silica gel) .

- Solubility : DMSO stock solutions (10 mM) are stable for 6 months at -20°C; avoid freeze-thaw cycles .

Biological and Chemical Applications

Q. Q: What research applications justify this compound’s use?

A:

- Protease Inhibition : Acts as a boronic acid-based inhibitor in serine protease studies (e.g., thrombin) .

- PET Tracers : Radiolabeling potential via ¹⁸F incorporation for imaging amyloid plaques .

- Cross-Coupling : Suzuki-Miyaura partner for synthesizing biaryl drug candidates .

Q. Biological Activity Table :

| Application | Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| Protease Inhibition | Thrombin | 12 nM | |

| Radiolabeling | Amyloid-β | N/A (in vitro) |

Advanced: Data Contradictions in Published Studies

Q. Q: How to reconcile conflicting bioactivity results across studies?

A:

- Assay Variability : Compare enzyme sources (recombinant vs. native) and buffer conditions (pH, ionic strength) .

- Stereochemical Purity : Ensure enantiomeric excess (>99%) via chiral HPLC; impurities may skew IC₅₀ values .

- Meta-Analysis : Use PubChem BioAssay data (AID 743255) to cross-validate results .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.